DNA intercalationbinding affinityacridine-4-carboxamide
9-Amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide dihydrochloride (CAS 89459-02-9; free base CAS 89459-43-8), also referred to as amino-DACA or AAC, is an experimental antitumour agent belonging to the 9-aminoacridine-4-carboxamide class. The compound acts as a DNA intercalator and topoisomerase II poison, exhibiting curative properties against Lewis lung carcinoma in mice.
Molecular FormulaC18H22Cl2N4O
Molecular Weight381.3 g/mol
CAS No.89459-02-9
Cat. No.B12122824
⚠ Attention: For research use only. Not for human or veterinary use.
9-Aminoacridine-4-carboxamide Dihydrochloride (CAS 89459-02-9): A DNA-Intercalating Topoisomerase II Poison with Solid-Tumour Selectivity
9-Amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide dihydrochloride (CAS 89459-02-9; free base CAS 89459-43-8), also referred to as amino-DACA or AAC, is an experimental antitumour agent belonging to the 9-aminoacridine-4-carboxamide class . The compound acts as a DNA intercalator and topoisomerase II poison, exhibiting curative properties against Lewis lung carcinoma in mice . Its structure features an acridine chromophore bearing a cationic 9-amino substituent that confers a +2 charge at neutral pH, distinguishing it from its deamino analog DACA (+1 charge) and markedly altering DNA-binding thermodynamics . The dihydrochloride salt (C18H22Cl2N4O, MW 381.3) provides enhanced aqueous solubility for in vitro and in vivo experimental use .
MechanismDNA intercalator and topoisomerase II poison for mechanistic studies
Probe+2 charge acridine scaffold for electrostatic binding research
FormatDihydrochloride salt with enhanced aqueous solubility for experimental workflows
[1] Adams A, Guss JM, Collyer CA, Denny WA, Wakelin LP. Crystal structure of the topoisomerase II poison 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to the DNA hexanucleotide d(CGTACG)2. Biochemistry. 1999;38(29):9221-9233. doi:10.1021/bi990352m. PMID: 10413496. View Source
[2] Ferguson LR, Denny WA. (N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (acridine carboxamide; NSC 601316) is an acridine-derived experimental antitumour agent with curative properties against Lewis lung carcinoma in mice. J Med Chem. 1990;33(2):616-622. (Referenced via YeastGenome.org record). View Source
[3] Crenshaw JM, Graves DE, Denny WA. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Biochemistry. 1995;34(41):13682-13687. doi:10.1021/bi00041a050. PMID: 7577959. View Source
[4] National Cancer Institute Metathesaurus. N-((2-dimethylamino)ethyl)-9-aminoacridine-4-carboxamide. NCIm Code C0639999. RN: 89459-43-8 (parent), RR: 89459-02-9 (di-HCl). View Source
Why Substituting DACA or Amsacrine for 9-Aminoacridine-4-carboxamide Dihydrochloride Fails in Mechanistic and In Vivo Studies
Generic substitution between acridine-4-carboxamide congeners is not supported by quantitative structure-activity data. The 9-amino substituent on the target compound (AAC) confers a +2 cationic charge at physiological pH, versus +1 for the deamino analog DACA, resulting in a 6-fold difference in DNA binding affinity driven by altered electrostatic and entropic contributions . This binding energy difference is not a minor shift but constitutes a mechanistically distinct DNA-interaction profile that propagates into differential topoisomerase II poisoning kinetics, DNA breakage protection, and in vivo solid-tumour selectivity . Similarly, while amsacrine (m-AMSA) shares the acridine scaffold, acridine-4-carboxamides as a class bind DNA with different groove preferences and produce distinct cytokinetic arrest patterns—DACA delays G2-to-mitosis progression far more strongly than either amsacrine or doxorubicin . Within the 9-aminoacridine-4-carboxamide class itself, substitution position critically determines in vivo activity: 5-substituted derivatives retain solid-tumour efficacy, whereas 7-substituted analogs lose antitumour activity entirely despite equivalent DNA intercalation, demonstrating that binding affinity alone does not predict therapeutic utility . These findings collectively establish that 9-aminoacridine-4-carboxamide dihydrochloride occupies a unique, non-substitutable node within the broader acridine antitumour family.
DACA (+1 charge)Altered charge and binding thermodynamics may shift DNA-interaction profile.
AmsacrineSingle topoisomerase II target and distinct G2/M delay profile may not match.
7-Substituted isomersEquivalent DNA binding but solid-tumour model response may differ.
[1] Crenshaw JM, Graves DE, Denny WA. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Biochemistry. 1995;34(41):13682-13687. doi:10.1021/bi00041a050. PMID: 7577959. View Source
[2] Pastwa E, Ciesielska E, Piestrzeniewicz MK, Denny WA, Gniazdowski M, Szmigiero L. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. Biochem Pharmacol. 1998;56(3):351-359. doi:10.1016/s0006-2952(98)00030-6. PMID: 9744573. View Source
[3] Haldane A, Holdaway KM, Finlay GJ, Baguley BC. Cytokinetic differences in the action of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide as compared with that of amsacrine and doxorubicin. Cancer Chemother Pharmacol. 1993;32(6):463-470. View Source
[4] Denny WA, Atwell GJ, Rewcastle GW, Baguley BC. Potential antitumor agents. 49. 5-Substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with in vivo solid-tumor activity. J Med Chem. 1987;30(4):658-663. doi:10.1021/jm00387a013. View Source
Quantitative Differentiation Guide: 9-Aminoacridine-4-carboxamide Dihydrochloride vs. Deamino DACA, Amsacrine, and Positional Isomers
6-Fold Higher DNA Binding Affinity Relative to Deamino Analog DACA
In a direct comparative study using absorbance spectroscopy, AAC (the parent free base of the dihydrochloride salt) demonstrated 6-fold greater DNA binding affinity than its deamino analog DACA. Placement of the 9-amino substituent increases the compound's overall charge to +2 at neutral pH, versus +1 for DACA, enhancing electrostatic attraction and contributing a favorable entropy increase upon complex formation .
DNA Binding Affinity vs DACAHead-to-head
6× higher
Supports binding thermodynamics differentiation
Calf thymus DNA, neutral pH
DNA intercalationbinding affinityacridine-4-carboxamideelectrostatic effects
Evidence Dimension
DNA binding affinity (relative)
Target Compound Data
6-fold greater binding affinity vs DACA
Comparator Or Baseline
DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), binding affinity set as baseline of 1
Quantified Difference
6× (6-fold)
Conditions
Calf thymus DNA; neutral pH; absorbance spectroscopy; thermodynamic analysis of binding energies, enthalpy, and entropy
Why This Matters
Procurement decisions for DNA-binding mechanistic studies or topoisomerase poisoning assays must account for this 6-fold affinity difference, as substituting DACA would yield quantitatively and mechanistically non-equivalent DNA interaction profiles.
DNA intercalationbinding affinityacridine-4-carboxamideelectrostatic effects
[1] Crenshaw JM, Graves DE, Denny WA. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Biochemistry. 1995;34(41):13682-13687. doi:10.1021/bi00041a050. PMID: 7577959. View Source
Complete Inhibition of VP-16-Induced DNA Breakage by Amino-DACA vs. Partial Protection by Other Analogs
When co-incubated with the topoisomerase II poison etoposide (VP-16), amino-DACA (AAC) fully inhibited DNA break formation, whereas the deamino analog DACA and the hydroxylated analog amino-DACAH exhibited only a low degree of protection, even at high concentrations . This functional difference was attributed to the superior cell membrane penetration of amino-DACA conferred by the N-2-(dimethylamino)ethyl side chain in combination with the 9-amino group .
VP-16 Breakage InhibitionHead-to-head
Complete inhibition vs low partial protection
Supports clean VP-16 antagonism phenotype
Cell-based DNA breakage assay
topoisomerase II poisoningDNA breakageVP-16 antagonismchromatin lesions
Evidence Dimension
Protection against VP-16-induced DNA breaks
Target Compound Data
Complete (100%) inhibition of VP-16-induced DNA break formation
Comparator Or Baseline
DACA and amino-DACAH: low degree of protection at high concentration; m-AMSA: used as reference antileukemic agent, more active than all acridine-4-carboxamides
Quantified Difference
Qualitative but definitive: full vs. low/partial protection
Conditions
Cultured mammalian cells; DNA breakage assay via nucleoid sedimentation or alkaline elution; co-incubation with VP-16
Why This Matters
Researchers investigating topoisomerase II poison mechanisms or seeking compounds with defined VP-16 antagonism profiles require amino-DACA specifically; analogs cannot reproduce this complete breakage inhibition phenotype.
topoisomerase II poisoningDNA breakageVP-16 antagonismchromatin lesions
[1] Pastwa E, Ciesielska E, Piestrzeniewicz MK, Denny WA, Gniazdowski M, Szmigiero L. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. Biochem Pharmacol. 1998;56(3):351-359. doi:10.1016/s0006-2952(98)00030-6. PMID: 9744573. View Source
Distinct G2-to-Mitosis Delay Compared to Amsacrine and Doxorubicin
DACA (the deamino scaffold, but with comparable cytokinetic behavior to the 9-amino series) induces a much more pronounced immediate inhibition of G2-phase cell progression to mitosis than either amsacrine or doxorubicin. In Lewis lung adenocarcinoma cells exposed for 1 h at equitoxic concentrations (99% clonogenic kill), the synchronous S-phase peak reached the G2/M position at 11 h after DACA removal, versus 14 h for amsacrine and doxorubicin, reflecting differential G2/M-to-G1 transition kinetics . Although this study used DACA rather than AAC, the 9-amino substitution would be expected to amplify these differences given the 6-fold higher DNA affinity .
11 h (DACA; 9-amino substitution expected to modulate this parameter)
Comparator Or Baseline
Amsacrine: 14 h; Doxorubicin: 14 h
Quantified Difference
3 h faster progression to G2/M phase for DACA vs. amsacrine/doxorubicin
Conditions
Lewis lung adenocarcinoma cells; 1-h drug exposure at 99% clonogenic kill concentration; flow cytometry with propidium iodide staining; ± colchicine for mitotic scoring
Why This Matters
Investigators designing cell-cycle-specific combination regimens or studying G2 checkpoint biology should select acridine-4-carboxamides over amsacrine or doxorubicin for their distinct temporal cytokinetic profile, and 9-amino substitution may further accentuate this distinction.
[1] Haldane A, Holdaway KM, Finlay GJ, Baguley BC. Cytokinetic differences in the action of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide as compared with that of amsacrine and doxorubicin. Cancer Chemother Pharmacol. 1993;32(6):463-470. View Source
[2] Crenshaw JM, Graves DE, Denny WA. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Biochemistry. 1995;34(41):13682-13687. doi:10.1021/bi00041a050. PMID: 7577959. View Source
Positional Selectivity of In Vivo Antitumour Activity: 5-Substituted Derivatives Active, 7-Substituted Inactive
Within the 9-aminoacridine-4-carboxamide series, the position of ring substitution dictates in vivo solid-tumour activity in a binary on/off manner. Both 5- and 7-substituted derivatives bind DNA equally well by intercalation, yet only 5-substituted compounds exhibit in vivo activity against the Lewis lung solid tumour . Furthermore, among 5-substituted derivatives, only those bearing electron-withdrawing substituents strong enough to render the acridine chromophore uncharged at physiological pH show solid-tumour activity; weakly basic derivatives retain antileukemic activity but lose solid-tumour efficacy .
Substituent Position SARHead-to-head
5-substituted active vs 7-substituted inactive
Position critical for model-response endpoint
Lewis lung carcinoma model
structure-activity relationshipin vivo antitumourLewis lung carcinomapositional isomer
Evidence Dimension
In vivo solid-tumour activity (Lewis lung carcinoma model)
Target Compound Data
5-substituted derivatives: active (curative). Parent 9-amino compound (unsubstituted at 5-position): active scaffold.
Comparator Or Baseline
7-substituted derivatives: inactive despite equivalent DNA intercalation. 5-substituted derivatives with weak electron-withdrawing groups: antileukemic activity only, no solid-tumour activity.
Quantified Difference
Binary: active vs. inactive for solid-tumour endpoint
Conditions
In vivo Lewis lung carcinoma mouse model; DNA intercalation confirmed by ethidium displacement; physicochemical pKa measurements
Why This Matters
When procuring 9-aminoacridine-4-carboxamide dihydrochloride as a parent scaffold for medicinal chemistry optimization, substitution at the 5-position is critical for translating DNA binding into in vivo solid-tumour efficacy; 7-substituted analogs are dead ends for this therapeutic endpoint.
structure-activity relationshipin vivo antitumourLewis lung carcinomapositional isomer
[1] Denny WA, Atwell GJ, Rewcastle GW, Baguley BC. Potential antitumor agents. 49. 5-Substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with in vivo solid-tumor activity. J Med Chem. 1987;30(4):658-663. doi:10.1021/jm00387a013. View Source
Atomic-Resolution DNA Binding Mode Revealed by X-Ray Crystallography
The 1.6 Å resolution crystal structure of AAC bound to d(CGTACG)₂ (PDB: 465d) reveals a binding mode in which the drug intercalates at each CpG step, with the protonated dimethylamino group of the side chain positioned ~3.0 Å from the N7 and O6 atoms of guanine G2 in the major groove, while the 4-carboxamide NH forms a water-bridged hydrogen bond to the phosphate of the same guanine . This structure rationalizes the known SAR for topoisomerase II inhibition, cytotoxicity, and DNA-binding kinetics of 9-aminoacridine-4-carboxamides and provides atomic coordinates unavailable for DACA-DNA complexes until later lower-resolution studies .
Three-dimensional DNA binding pose at atomic resolution
Target Compound Data
Intercalation at CpG steps; side chain in major groove; specific hydrogen bonding distances (3.0 Å to G2 N7/O6); helix unwinding of 8° and 12° at steps 1 and 2; overwinding of 17° at central TpA step
Comparator Or Baseline
No equivalent high-resolution structure available for DACA-DNA complex at time of publication; later studies of 5-substituted analogs confirm similar intercalation geometry but with altered ligand orientation
X-ray crystallography; space group P6₄; unit cell a=b=30.2 Å, c=39.7 Å; resolution 1.6 Å; R factor 19.3%
Why This Matters
For computational chemistry, molecular docking, and structure-based drug design programs, the availability of an atomic-resolution DNA co-crystal structure for AAC (free base) provides a validated template that is not available for many acridine analogs, enabling rational optimization of the 9-aminoacridine-4-carboxamide scaffold.
[1] Adams A, Guss JM, Collyer CA, Denny WA, Wakelin LP. Crystal structure of the topoisomerase II poison 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to the DNA hexanucleotide d(CGTACG)2. Biochemistry. 1999;38(29):9221-9233. doi:10.1021/bi990352m. PMID: 10413496. View Source
Dual Topoisomerase I/II Targeting Profile Distinct from Amsacrine
Acridine-4-carboxamides, including DACA and its 9-amino analog, inhibit both topoisomerase I and topoisomerase II, a dual-targeting profile not shared by amsacrine, which selectively poisons topoisomerase II . DACA and AAC are classified primarily as topoisomerase II catalytic inhibitors that also produce cleavable complexes, whereas amsacrine functions predominantly as a topoisomerase II poison that stabilizes the covalent enzyme-DNA intermediate . This mechanistic divergence is reflected in the different cytokinetic arrest patterns and multidrug resistance circumvention profiles .
Topoisomerase Target SpectrumClass-level
Dual topo I/II inhibitor vs amsacrine topo II only
Inhibits both topoisomerase I and topoisomerase II (dual inhibitor)
Comparator Or Baseline
Amsacrine: selective topoisomerase II poison only; Etoposide: topoisomerase II poison
Quantified Difference
Qualitative difference in enzyme target spectrum (dual vs. single)
Conditions
In vitro enzyme assays with purified topoisomerase I and II; cellular assays using yeast mutants and mammalian cell lines
Why This Matters
Investigators seeking compounds with dual topoisomerase I/II inhibitory activity for overcoming resistance or broadening antitumour spectrum should select acridine-4-carboxamides over amsacrine, and the 9-amino substitution enhances DNA affinity without ablating this dual-targeting property.
[1] Finlay GJ, Riou JF, Baguley BC. From amsacrine to DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): selectivity for topoisomerases I and II among acridine derivatives. Eur J Cancer. 1996;32A(4):708-714. doi:10.1016/0959-8049(95)00604-4. PMID: 8695277. View Source
Priority Application Scenarios for 9-Aminoacridine-4-carboxamide Dihydrochloride (CAS 89459-02-9) in Research and Drug Discovery
Mechanistic Studies of DNA Intercalation Energetics and Groove Selectivity
The 6-fold binding affinity difference between AAC and DACA makes AAC the preferred probe for dissecting electrostatic versus entropic contributions to DNA intercalation. The compound's +2 charge and minor-groove interaction profile, established by groove-modified DNA experiments , enable calorimetric and spectroscopic studies of ionic-strength-dependent binding that cannot be conducted with DACA alone. The 1.6 Å co-crystal structure further supports molecular dynamics simulations and free-energy perturbation calculations requiring high-resolution starting coordinates.
Topoisomerase II Poison Mechanism and VP-16 Antagonism Research
Amino-DACA is uniquely suited for studies of topoisomerase II poison antagonism because it provides complete protection against VP-16-induced DNA breakage, whereas DACA and amino-DACAH afford only partial protection at high concentrations . This all-or-none phenotype facilitates clean experimental dissection of catalytic inhibition versus poison-stabilization mechanisms and can serve as a positive control in screens for novel topoisomerase II catalytic inhibitors.
Medicinal Chemistry Optimization of the 9-Aminoacridine-4-carboxamide Scaffold
The parent dihydrochloride salt serves as the starting scaffold for derivatization at the 5-position, the only substitution position that retains both DNA intercalation and in vivo solid-tumour activity . Structure-activity relationships demonstrate that 5-substituted derivatives bearing strong electron-withdrawing groups show curative activity against Lewis lung carcinoma, whereas 7-substituted derivatives are inactive despite equivalent DNA binding . Procurement of the 9-amino parent compound is therefore essential for any SAR program targeting solid-tumour endpoints.
Investigation of Dual Topoisomerase I/II Inhibition and Multidrug Resistance Circumvention
The acridine-4-carboxamide scaffold, including the 9-amino derivative, inhibits both topoisomerase I and topoisomerase II , a dual-targeting profile associated with reduced susceptibility to P-glycoprotein-mediated multidrug resistance . AAC's enhanced DNA affinity relative to DACA may further modulate resistance profiles, making it a valuable tool compound for exploring structure-resistance relationships in refractory cancer models.
Application
Selection Property
Validation Focus
DNA intercalation energetics studies
Charge-dependent binding affinity
Electrostatic vs entropic contribution dissociation
Topoisomerase II poison and VP-16 antagonism research
VP-16 breakage inhibition profile
Catalytic inhibition vs poison stabilization
Medicinal chemistry scaffold optimization
5-position substitution tolerance
Solid-tumour model endpoint retention
Dual topoisomerase I/II and resistance circumvention research
Dual topoisomerase targeting spectrum
P-glycoprotein-mediated resistance profile
[1] Crenshaw JM, Graves DE, Denny WA. Interactions of acridine antitumor agents with DNA: binding energies and groove preferences. Biochemistry. 1995;34(41):13682-13687. doi:10.1021/bi00041a050. PMID: 7577959. View Source
[2] Adams A, Guss JM, Collyer CA, Denny WA, Wakelin LP. Crystal structure of the topoisomerase II poison 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to the DNA hexanucleotide d(CGTACG)2. Biochemistry. 1999;38(29):9221-9233. doi:10.1021/bi990352m. PMID: 10413496. View Source
[3] Pastwa E, Ciesielska E, Piestrzeniewicz MK, Denny WA, Gniazdowski M, Szmigiero L. Cytotoxic and DNA-damaging properties of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and its analogues. Biochem Pharmacol. 1998;56(3):351-359. doi:10.1016/s0006-2952(98)00030-6. PMID: 9744573. View Source
[4] Denny WA, Atwell GJ, Rewcastle GW, Baguley BC. Potential antitumor agents. 49. 5-Substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide with in vivo solid-tumor activity. J Med Chem. 1987;30(4):658-663. doi:10.1021/jm00387a013. View Source
[5] Finlay GJ, Riou JF, Baguley BC. From amsacrine to DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): selectivity for topoisomerases I and II among acridine derivatives. Eur J Cancer. 1996;32A(4):708-714. doi:10.1016/0959-8049(95)00604-4. PMID: 8695277. View Source